molecular formula C13H11N5OS B2756398 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2201739-48-0

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2756398
CAS No.: 2201739-48-0
M. Wt: 285.33
InChI Key: ZFSUEQDKOUMEPL-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a novel chemical reagent designed for pharmaceutical research and development. This compound features a hybrid structure combining a benzothiazole moiety and a 1,2,3-triazole ring linked through an azetidine carbonyl bridge. Both heterocyclic cores are recognized in medicinal chemistry as privileged structures, meaning they are frequently associated with a wide range of biological activities . The benzothiazole scaffold is a key pharmacophore found in compounds with demonstrated antitumor, antimicrobial, anti-tuberculosis, and anti-inflammatory properties . Similarly, the 1,2,3-triazole ring is not only a stable linker formed via click chemistry but also contributes significant pharmacological value, including antifungal, antiviral, and anti-tuberculosis activities . The strategic fusion of these two systems in a single molecule creates a versatile candidate for probing new therapeutic pathways. Primary research applications for this compound include serving as a key intermediate in the synthesis of more complex bioactive molecules and as a core scaffold for developing new antimicrobial agents, particularly against resistant Gram-positive bacterial strains like MRSA . Furthermore, its structure makes it a promising subject for molecular docking studies and biochemical screening against targets such as COX-2 for anti-inflammatory research, CYP51 for antifungal activity, and various anti-tuberculosis proteins . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(12-15-10-3-1-2-4-11(10)20-12)17-7-9(8-17)18-6-5-14-16-18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSUEQDKOUMEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • 1,3-Benzothiazole-2-carbonyl group
  • 3-(1H-1,2,3-Triazol-1-yl)azetidine
  • Amide linkage between the benzothiazole and azetidine-triazole units.

Retrosynthetically, the amide bond suggests a coupling between a benzothiazole carbonyl chloride and a 3-(1H-1,2,3-triazol-1-yl)azetidine amine. Alternatively, the azetidine-triazole fragment may be pre-assembled before conjugation.

Synthesis of 1,3-Benzothiazole-2-Carbonyl Chloride

The benzothiazole carbonyl component is typically derived from 2-mercaptoaniline derivatives. Cyclization with phosgene or thiophosgene yields 2-chlorobenzothiazole, which is subsequently hydrolyzed to 2-carboxylic acid and converted to acyl chloride using thionyl chloride or oxalyl chloride. For example:
$$
\text{2-Mercaptoaniline} + \text{Cl}2\text{C=O} \rightarrow \text{2-Chlorobenzothiazole} \xrightarrow{\text{H}2\text{O}} \text{2-Carboxylic Acid} \xrightarrow{\text{SOCl}_2} \text{2-Carbonyl Chloride}
$$
This route is favored for its scalability and high purity.

Synthesis of 3-(1H-1,2,3-Triazol-1-yl)Azetidine

Azetidine Ring Formation

Azetidine, a four-membered saturated heterocycle, is synthesized via intramolecular cyclization of γ-chloroamines or photochemical [2+2] cycloadditions . For triazole substitution at the 3-position, propargylamine derivatives are often employed. For instance, 3-azidoazetidine can be prepared by treating 3-chloroazetidine with sodium azide, followed by copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes.

Regioselective Triazole Installation

The 1,2,3-triazole moiety is introduced via click chemistry , specifically CuAAC, ensuring regioselective 1,4-substitution. A representative protocol involves:

  • Synthesis of 3-azidoazetidine : Reacting 3-bromoazetidine with NaN₃ in DMF at 60°C.
  • CuAAC with terminal alkynes : Using CuI/ascorbate in THF/H₂O to yield 3-(1H-1,2,3-triazol-1-yl)azetidine.
    $$
    \text{3-Azidoazetidine} + \text{HC≡C-R} \xrightarrow{\text{CuI, Sodium Ascorbate}} \text{3-(1H-1,2,3-Triazol-1-yl)Azetidine}
    $$
    This method achieves yields >80% with minimal byproducts.

Fragment Coupling Strategies

Amide Bond Formation

Coupling the benzothiazole carbonyl chloride with 3-(1H-1,2,3-triazol-1-yl)azetidine is achieved via Schotten-Baumann conditions or using coupling agents like HOBt/EDCl. For example:
$$
\text{1,3-Benzothiazole-2-carbonyl Chloride} + \text{3-(1H-1,2,3-Triazol-1-yl)Azetidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Yields range from 65–75%, with purification via silica chromatography.

Alternative Route: Pre-functionalized Azetidine

In some cases, the azetidine-triazole moiety is pre-coupled to a carbonyl group before benzothiazole conjugation. For instance, 2-(azetidin-1-ylcarbonyl)benzothiazole can react with triazole-bearing electrophiles under Mitsunobu conditions.

Optimization and Challenges

Reaction Condition Optimization

  • Temperature : CuAAC proceeds optimally at 25–40°C; higher temperatures accelerate side reactions.
  • Catalyst Loading : 5 mol% CuI ensures complete conversion without copper residues.
  • Solvent Systems : THF/H₂O (4:1) enhances triazole regioselectivity vs. DMSO or DMF.

Steric and Electronic Considerations

The compact azetidine ring imposes steric constraints, necessitating slow addition of reagents to prevent dimerization. Electron-withdrawing groups on benzothiazole improve acyl chloride reactivity but may hinder amide coupling.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Triazole protons resonate at δ 7.8–8.2 ppm; azetidine CH₂ groups appear as multiplets at δ 3.5–4.5 ppm.
  • ¹³C NMR : Carbonyl carbons at δ 165–170 ppm confirm amide formation.

Chromatographic Purity

HPLC analyses (C18 column, MeCN/H₂O gradient) show >95% purity for most batches, with retention times ~12–14 minutes.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
CuAAC + Amide Coupling Click chemistry, Schotten-Baumann 70–75 95–98
Pre-functionalized Mitsunobu reaction 60–65 90–92
One-pot Synthesis Sequential cyclization/coupling 50–55 85–88

Industrial Scalability and Environmental Impact

While CuAAC is efficient, copper residue removal remains a challenge for pharmaceutical applications. Recent advances employ flow chemistry to minimize catalyst loading and improve reproducibility. Solvent recovery systems (e.g., THF distillation) reduce environmental footprint.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzothiazole framework exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have shown that modifications to the benzothiazole structure can enhance its efficacy against resistant strains of bacteria .

Anticancer Properties

The triazole component is known for its anticancer potential. Several studies have highlighted the effectiveness of triazole-containing compounds in inhibiting cancer cell proliferation. The compound has demonstrated promising results in vitro against different cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties in benzothiazole derivatives. The incorporation of the azetidine and triazole rings into the benzothiazole structure may enhance these effects, making it a candidate for treating inflammatory diseases. Experimental studies have shown that certain derivatives can significantly reduce inflammation markers in animal models .

Case Study 1: Antimicrobial Activity

A study explored the synthesis of various benzothiazole derivatives, including those with triazole components. The results indicated that compounds similar to 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In another research effort, derivatives of the compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin. These results underline the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The benzothiazole core in the target compound and ’s analog contrasts with benzimidazole () or thiadiazole (), affecting π-π stacking and electronic properties.
  • Linkers : The carbonyl group in the target compound may enhance hydrogen-bonding compared to sulfanyl () or acetamide () linkers.
  • Synthesis : Click chemistry (used in ) is a robust method for triazole incorporation, likely applicable to the target compound, whereas and employ multi-step organic reactions.

Critical Analysis :

  • Triazole Role: The 1,2,3-triazole moiety in all compounds enhances metabolic stability and hydrogen-bond donor/acceptor capacity, critical for target engagement .
  • Azetidine vs. Larger Rings : The azetidine’s strain may improve binding kinetics compared to five-membered rings (e.g., thiazole in ), though this requires validation via docking studies.

Molecular Docking and Conformational Insights

  • highlights docking poses of triazole-containing compounds (e.g., 9c) with active sites, suggesting that triazole-azetidine systems in the target compound could adopt similar binding modes .
  • correlates thiadiazole-triazole hybrids with kinase inhibition, implying that the target’s benzothiazole-triazole system might target analogous pathways .

Biological Activity

The compound 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure consisting of:

  • A triazole ring , which is known for its diverse biological activities.
  • An azetidine moiety , contributing to its pharmacokinetic properties.
  • A benzothiazole group , which is often associated with antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

Target Proteins

Research indicates that compounds with similar structures often target specific proteins involved in disease pathways. For example, benzothiazole derivatives have been shown to interact with:

  • Von Hippel-Lindau (VHL) protein , influencing the hypoxia-inducible factor (HIF) pathway, which is crucial in cancer biology.

Biochemical Pathways

The action of this compound may modulate various biochemical pathways:

  • Angiogenesis : Promoting or inhibiting blood vessel formation.
  • Erythropoiesis : Affecting red blood cell production.
  • Glycolysis : Modulating energy metabolism in cells.

Anticancer Activity

A significant area of research focuses on the anticancer properties of benzothiazole derivatives. For instance:

  • Compounds similar to this compound have demonstrated potent activity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential has also been explored:

  • Compounds containing the benzothiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, a related compound demonstrated moderate to good inhibition against Staphylococcus aureus and Escherichia coli at concentrations between 12.5–100 μg/mL .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompound TestedBiological ActivityFindings
Benzothiazole DerivativeAnticancerIC50 values of 1.2–2.4 nM against cancer cell lines
Benzothiazole AnalogAntimicrobialModerate inhibition against E. coli and S. aureus
Triazole-BenzothiazoleAntimicrobial & AnticancerEffective against multiple bacterial strains and cancer cell lines

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Factors such as solubility , stability , and interaction with transport proteins can influence its bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole?

  • Methodological Answer : The synthesis typically involves two main steps:

Formation of the azetidine-triazole intermediate : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is used to introduce the triazole moiety onto the azetidine ring. For example, Huisgen 1,3-dipolar cycloaddition between propargyl azides and azetidine derivatives under Cu(I) catalysis yields the triazole-azetidine scaffold .

Coupling with benzothiazole : The azetidine-triazole intermediate is reacted with 1,3-benzothiazole-2-carbonyl chloride via amide bond formation. This step often employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

Q. How is the compound structurally validated post-synthesis?

  • Methodological Answer : Validation requires a combination of techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks corresponding to the azetidine (δ ~3.5–4.5 ppm for CH₂ groups), triazole (δ ~7.5–8.5 ppm for aromatic protons), and benzothiazole (δ ~7.0–8.5 ppm) moieties confirm connectivity .
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and triazole C=N (~1500 cm⁻¹) are critical .
  • Elemental Analysis : Experimental C, H, N, S percentages are compared with theoretical values (deviation <0.4% acceptable) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. What solvent systems are optimal for synthesizing this compound?

  • Methodological Answer : Solvent selection depends on the reaction step:

  • Click Chemistry : Polar aprotic solvents (e.g., DMSO, DMF) enhance Cu(I) catalyst activity and azide-alkyne reactivity .
  • Amide Coupling : Anhydrous THF or DMF minimizes side reactions (e.g., hydrolysis of acyl chlorides) .
  • Crystallization : Ethanol/water mixtures (1:1 v/v) are effective for recrystallizing the final product .

Advanced Research Questions

Q. How do structural modifications on the benzothiazole ring influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CF₃ at the benzothiazole 6-position enhance anticancer activity by increasing electrophilicity and target binding .
  • Hydrophobic Substituents : Alkyl chains (e.g., -CH₃) improve membrane permeability, as shown in antifungal assays .
  • Validation : Biological activity is tested via in vitro assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., α-glucosidase for antidiabetic activity). The triazole and benzothiazole moieties often show hydrogen bonding with catalytic residues .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD <2 Å over 100 ns indicates stable complexes) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG < -7 kcal/mol suggests high affinity) .

Q. How can researchers resolve contradictory spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are addressed by:

Variable Temperature NMR : Detects dynamic processes (e.g., rotamers) by observing peak coalescence at elevated temperatures .

2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm regiochemistry .

X-ray Crystallography : Resolves absolute configuration and crystal packing effects, as demonstrated for analogous triazole derivatives .

Q. What green chemistry approaches improve the sustainability of this compound’s synthesis?

  • Methodological Answer :

  • Solvent-Free Reactions : Mechanochemical grinding (e.g., ball milling) reduces waste in triazole formation .
  • Biocatalysis : Lipases or esterases catalyze amide bond formation under aqueous conditions, avoiding toxic coupling agents .
  • Recyclable Catalysts : Cu nanoparticles on magnetic supports (e.g., Fe₃O₄@SiO₂-Cu) enable catalyst reuse in click chemistry .

Q. What in vitro assays are most effective for evaluating anticancer potential?

  • Methodological Answer :

  • MTT Assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7 for breast cancer) after 48–72 hours of exposure .
  • Apoptosis Detection : Annexin V-FITC/PI staining with flow cytometry quantifies early/late apoptotic cells .
  • Cell Cycle Analysis : Propidium iodide staining identifies phase-specific arrest (e.g., G1/S arrest in benzothiazole-treated cells) .

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